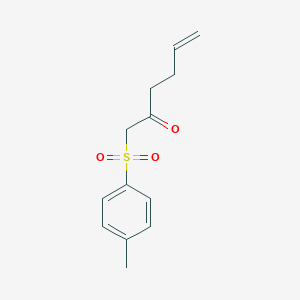
1-Fluorohexapentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorohexapentaene: is an organic compound characterized by the presence of a fluorine atom attached to a hexapentaene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluorohexapentaene can be synthesized through several methods. One common approach involves the fluorination of hexapentaene precursors using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of some fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluorohexapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Hydroxide ions, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Fluorinated aldehydes and carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluorohexapentaene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine atom.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.
Wirkmechanismus
The mechanism by which 1-Fluorohexapentaene exerts its effects involves the interaction of the fluorine atom with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Fluorohexane: Similar in structure but lacks the extended conjugated system of hexapentaene.
1-Fluoropentane: Another fluorinated alkane with a shorter carbon chain.
1-Fluoronaphthalene: Contains a fluorine atom attached to a naphthalene ring, differing significantly in structure and properties.
Uniqueness: 1-Fluorohexapentaene is unique due to its extended conjugated system combined with the presence of a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
918530-28-6 |
|---|---|
Molekularformel |
C6H3F |
Molekulargewicht |
94.09 g/mol |
InChI |
InChI=1S/C6H3F/c1-2-3-4-5-6-7/h6H,1H2 |
InChI-Schlüssel |
OSIZEJDWMOOMIW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=C=C=CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
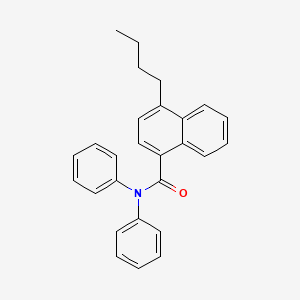

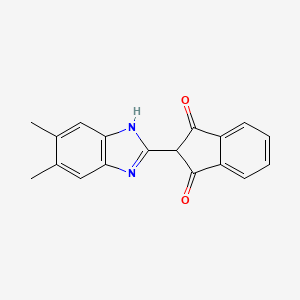
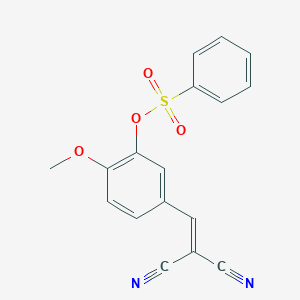
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

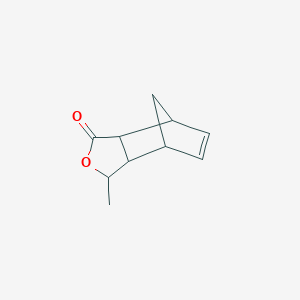

![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
